1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 5-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-oxides of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride.
Reduction: Pyridine derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride
- (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride
- (S)-1-(5-Iodopyridin-3-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H10BrClN2 |
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Molecular Weight |
237.52 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H |
InChI Key |
QZTWVVOMUCTRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl |
Origin of Product |
United States |
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